
Phenyl(2-phenyl-1H-indol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(2-phenyl-1H-indol-1-yl)methanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a phenyl group attached to the indole ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of Phenyl(2-phenyl-1H-indol-1-yl)methanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another approach is the heteroannulation of 2-haloaniline derivatives with phenylacetyl under mild conditions, catalyzed by palladium complexes . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of Phenyl(2-phenyl-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects . Additionally, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Phenyl(2-phenyl-1H-indol-1-yl)methanone can be compared with other indole derivatives such as:
2-Phenylindole: Similar in structure but lacks the methanone group, which may result in different biological activities.
(2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone: A positional isomer with different substituents, leading to variations in its chemical and biological properties.
1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one: Contains additional functional groups that may enhance its biological activity.
This compound stands out due to its unique combination of the indole ring and phenyl groups, contributing to its diverse range of applications and biological activities.
Properties
CAS No. |
53330-45-3 |
|---|---|
Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
phenyl-(2-phenylindol-1-yl)methanone |
InChI |
InChI=1S/C21H15NO/c23-21(17-11-5-2-6-12-17)22-19-14-8-7-13-18(19)15-20(22)16-9-3-1-4-10-16/h1-15H |
InChI Key |
UKOGCJMDGNDYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
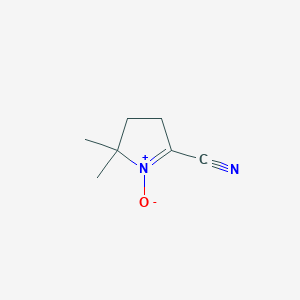
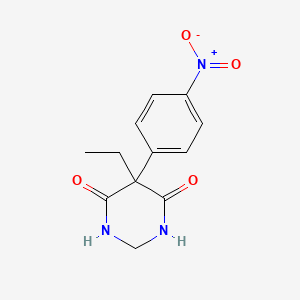
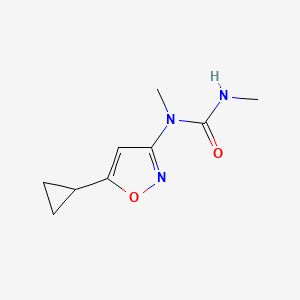
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)
![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
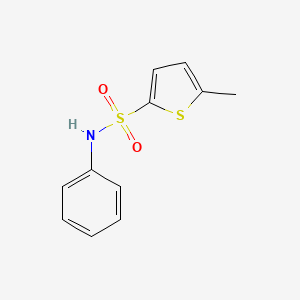

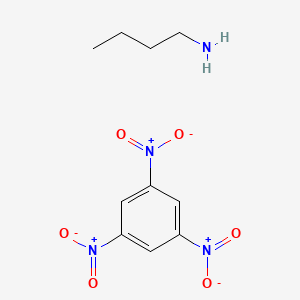
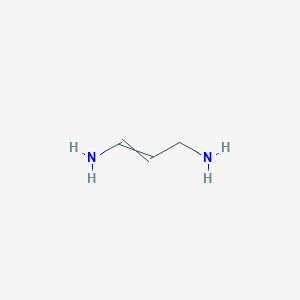
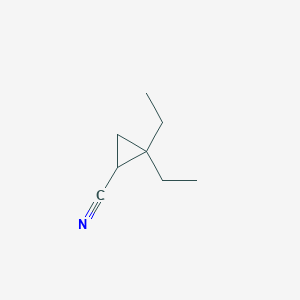
![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)
